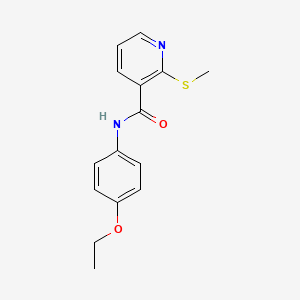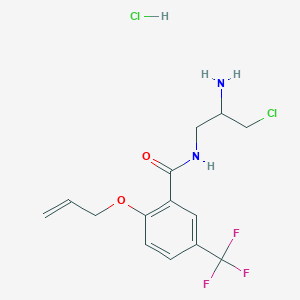![molecular formula C20H17N9O2S B2447365 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1226438-71-6](/img/structure/B2447365.png)
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several key functional groups including a benzimidazole, an oxadiazole, a thioether, and a tetrazole. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing benzimidazoles and oxadiazoles involve cyclization reactions . For example, benzimidazoles can be synthesized from o-phenylenediamine and a carboxylic acid derivative .Molecular Structure Analysis
The benzimidazole and oxadiazole rings in the compound are aromatic, contributing to the compound’s stability. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially enhancing the compound’s biological activity .Chemical Reactions Analysis
Benzimidazoles, oxadiazoles, and tetrazoles can undergo a variety of chemical reactions. For instance, benzimidazoles can react with electrophiles at the nitrogen atoms or the carbon atoms adjacent to the nitrogen .Aplicaciones Científicas De Investigación
Antibacterial Agents
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide and its derivatives have been synthesized and examined for antibacterial activity. Compounds in this category were found to have significant activity against bacteria, marking them as potential antibacterial agents (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Agents
These compounds have been synthesized and screened for antimicrobial and hemolytic activity. They showed variable activity against selected microbial species, with some exhibiting significant antimicrobial properties. This makes them potential candidates for antimicrobial applications (Rehman et al., 2016).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in sulfuric acid, suggesting their utility in corrosion prevention applications (Ammal et al., 2018).
Antioxidant Activities
These compounds have been evaluated for their antioxidant properties. Some derivatives have demonstrated significant activity in inhibiting lipid peroxidation, suggesting their potential use as antioxidants (Alp et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9O2S/c30-18(22-13-5-7-14(8-6-13)29-12-21-27-28-29)11-32-20-26-25-19(31-20)10-9-17-23-15-3-1-2-4-16(15)24-17/h1-8,12H,9-11H2,(H,22,30)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCUNRTHTVDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

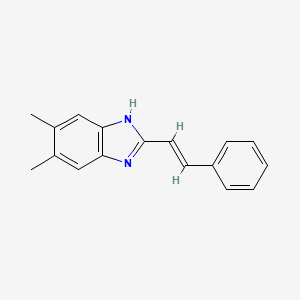
![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
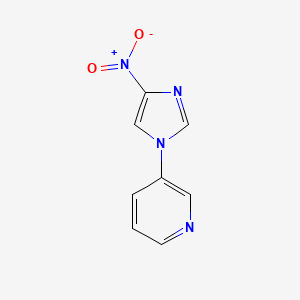
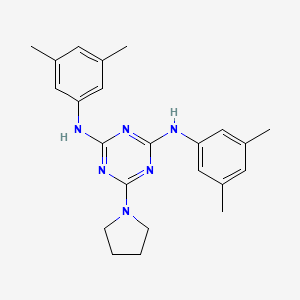

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2447293.png)
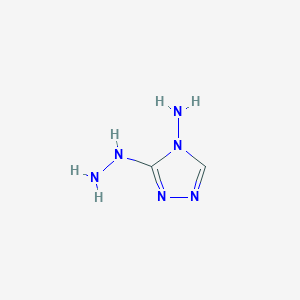

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
